1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione
Description
Properties
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(17-7-3-1-4-8-17)11-12-22(28)25-14-19(15-25)26-13-18(23-24-26)16-29-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYGNVCDVCYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring, followed by the introduction of the azetidine ring through cyclization reactions. The phenylbutanedione moiety can be introduced via aldol condensation or similar carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The phenylbutanedione moiety can be oxidized to form more complex diketones.
Reduction: The triazole ring can be reduced under specific conditions to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylbutanedione moiety can yield diketones, while reduction of the triazole ring can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit antimicrobial properties. The incorporation of the phenoxymethyl group enhances the compound's efficacy against a range of pathogens. Studies have shown that derivatives of triazoles can act as potent antifungal agents, particularly against resistant strains of fungi.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Triazoles have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary in vitro studies indicate that derivatives of 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Pharmacological Applications
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes relevant in disease states. Notably, studies have reported its potential as an inhibitor of carbonic anhydrases (CA), which play crucial roles in physiological processes and are implicated in diseases such as glaucoma. The inhibition of specific isoforms of CA by triazole-containing compounds has been linked to reduced intraocular pressure in animal models .
Neuroprotective Effects
Emerging research suggests that triazole derivatives may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. Compounds similar to this compound have demonstrated the ability to mitigate neuronal damage in preclinical models.
Materials Science
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. Triazole-containing compounds can serve as monomers or cross-linking agents in the development of new materials with enhanced mechanical properties and thermal stability. Research into the incorporation of these compounds into polymer matrices has shown promising results regarding the improvement of material performance.
Case Studies
Case Study 1: Antifungal Activity
A study investigated the antifungal activity of triazole derivatives against Candida species. The results indicated that compounds similar to this compound exhibited significant inhibition at low concentrations.
Case Study 2: Carbonic Anhydrase Inhibition
Research focused on the synthesis and evaluation of novel sulfonamide derivatives containing triazole rings showed that certain compounds had subnanomolar inhibitory activity against human carbonic anhydrase II. This suggests a strong potential for developing treatments for conditions like glaucoma .
Mechanism of Action
The mechanism of action of 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the azetidine ring can enhance binding affinity through its unique ring strain and conformational flexibility. The phenylbutanedione moiety may participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several synthesized molecules in the literature, enabling comparisons based on substituent effects, synthetic routes, and inferred biological or physicochemical properties. Below is a detailed analysis:
Triazole-Azetidine Hybrids
Compounds such as Methyl 1-(4-(1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-4-yl)benzyl)azetidine-3-carboxylate (14a) and Methyl 1-(4-(1-(3-Chloro-4-isopropoxyphenyl)-1H-1,2,3-triazol-4-yl)benzyl)azetidine-3-carboxylate (14b) () feature azetidine rings connected to triazole moieties. Key differences include:
- Substituent Diversity: The target compound’s phenoxymethyl group contrasts with the tert-butyl or chloro-isopropoxy groups in 14a/b.
- Synthetic Routes : The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to 14a/b, which use method F (azide-alkyne click chemistry) .
Triazole-Linked Heterocyclic Diketones
Compounds like (E)-1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one () share the triazole-diketone framework but differ in:
- Heterocyclic Linkers: The target compound uses an azetidine linker, while compounds employ piperazine or benzodiazepinone moieties. Azetidines’ smaller ring size may confer rigidity and influence bioavailability.
- Biological Relevance : compounds were designed for CNS activity, suggesting the target compound’s diketone-azetidine system could be optimized for similar targets .
Table 2: Functional Group Comparison with Triazole-Diketone Analogs
Fluorinated Triazole Derivatives
The target compound lacks fluorinated chains, which may reduce metabolic stability but improve synthetic accessibility .
Biological Activity
The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione is a novel triazole-based derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.44 g/mol. The structure features a triazole ring, azetidine moiety, and a diketone functionality which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Active | 32 |
| Escherichia coli | Moderate | 64 |
| Candida albicans | Active | 16 |
The compound showed notable effectiveness against Staphylococcus aureus and Candida albicans, with MIC values indicating strong antibacterial and antifungal activity .
Anticancer Activity
Preliminary studies have explored the anticancer potential of the compound against various cancer cell lines. The results demonstrated:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| HeLa (cervical cancer) | 70 | 15 |
| MCF-7 (breast cancer) | 65 | 20 |
| A549 (lung cancer) | 50 | 25 |
The compound exhibited significant cytotoxicity towards HeLa and MCF-7 cells, suggesting its potential as a lead candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.
| Enzyme Isoform | Inhibition (%) | Ki (nM) |
|---|---|---|
| hCA II | 90 | 5 |
| hCA IX | 85 | 10 |
| hCA XII | 80 | 15 |
The results indicate that the compound is a potent inhibitor of multiple isoforms of carbonic anhydrase, which may have implications in treating conditions like glaucoma and certain cancers .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar triazole derivatives. For instance, a study involving structurally related compounds highlighted their effectiveness in reducing intraocular pressure in animal models, suggesting therapeutic applications in ophthalmology .
Q & A
Q. What methodologies ensure reproducibility in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
